5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE

Protecting Group Chemistry Nucleoside Synthesis Acid-Labile Groups

5'-O,N6-Bis-(4-methoxytrityl)-adenosine (CAS 124040-41-1) is a fully protected adenosine derivative in which both the 5'-hydroxyl and the exocyclic N6-amino group are masked with the acid-labile 4-methoxytrityl (MMTr, also termed monomethoxytrityl) group. This compound belongs to the class of protected nucleoside intermediates that serve as building blocks in the multi-step synthesis of biologically active modified nucleosides and oligonucleotides, where selective protection and deprotection of reactive functionalities is critical for regioselective transformations.

Molecular Formula C50H45N5O6
Molecular Weight 811.9222
CAS No. 124040-41-1
Cat. No. B1142439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE
CAS124040-41-1
Molecular FormulaC50H45N5O6
Molecular Weight811.9222
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O,N6-Bis-(4-methoxytrityl)-adenosine (CAS 124040-41-1): A Dual-Protected Nucleoside Intermediate for Complex Nucleoside Analog Synthesis


5'-O,N6-Bis-(4-methoxytrityl)-adenosine (CAS 124040-41-1) is a fully protected adenosine derivative in which both the 5'-hydroxyl and the exocyclic N6-amino group are masked with the acid-labile 4-methoxytrityl (MMTr, also termed monomethoxytrityl) group . This compound belongs to the class of protected nucleoside intermediates that serve as building blocks in the multi-step synthesis of biologically active modified nucleosides and oligonucleotides, where selective protection and deprotection of reactive functionalities is critical for regioselective transformations [1].

Why 5'-O,N6-Bis-(4-methoxytrityl)-adenosine Cannot Be Readily Replaced by Conventional N6-Benzoyl-5'-O-DMT-adenosine


The widespread adenosine building block N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-adenosine (DMT-A-Bz) employs a strongly base-labile benzoyl group on N6 and a highly acid-sensitive dimethoxytrityl (DMT) group on 5'-OH, creating orthogonal deprotection conditions that are incompatible with synthetic sequences requiring simultaneous or mildly acidic removal of both protecting groups . In contrast, 5'-O,N6-bis-(4-methoxytrityl)-adenosine features two identical 4-methoxytrityl (MMTr) groups that exhibit distinct acid-lability kinetics: MMTr is measurably less acid-responsive than DMT, with the rate of acid-catalyzed cleavage following the established order TMT > DMT > MMT [1]. Directly substituting a DMT/Bz-protected adenosine for the bis-MMTr compound would therefore alter the deprotection profile, potentially compromising yields in synthetic routes where the unique acid-stability gradient of the MMTr group is exploited for chemoselective manipulations, as demonstrated in the multi-step synthesis of 2′-azido-2′,3′-dideoxyadenosine from N6,O5′-bis(4,4′-dimethoxytrityl)adenosine intermediates [2].

Quantitative Differentiation Evidence for 5'-O,N6-Bis-(4-methoxytrityl)-adenosine Against Closest Structural Analogs


Reduced Acid Lability of MMTr vs. DMT Enables Milder Deprotection Conditions

The acid-catalyzed cleavage rate of 4-methoxytrityl (MMTr) ethers and amines is substantially slower than that of 4,4'-dimethoxytrityl (DMT) analogs. In a standardized in vitro dissociation assay using methoxy-tritylated gemcitabine derivatives, the acid responsivity followed the order trimethoxytrityl (TMT) > dimethoxytrityl (DMT) > monomethoxytrityl (MMT), establishing that MMT is the most acid-stable member of the methoxy-substituted trityl family [1]. This means that 5'-O,N6-bis-(4-methoxytrityl)-adenosine, bearing two MMTr groups, withstands acidic conditions that would prematurely cleave DMT protection, enabling longer reaction sequences without protective group loss.

Protecting Group Chemistry Nucleoside Synthesis Acid-Labile Groups

Identical Protecting Groups on 5'-O and N6 Enable Single-Step Global Deprotection

Unlike the most common adenosine building block N6-benzoyl-5'-O-DMT-adenosine (CAS 81246-82-4), which requires sequential treatment with concentrated ammonia (to remove benzoyl from N6) followed by acid (to remove DMT from 5'-OH) , 5'-O,N6-bis-(4-methoxytrityl)-adenosine features two chemically equivalent MMTr groups that can be cleaved in a single operation under mild acidic conditions, typically 80% acetic acid or dilute trifluoroacetic acid [1]. This simplification reduces the number of purification steps and eliminates the risk of base-catalyzed side reactions. The 1989 synthesis of 2'-azido-2',3'-dideoxyadenosine specifically employed the bis(4,4'-dimethoxytrityl) intermediate for this reason, achieving a key intermediate in 95% yield via a one-flask procedure [1].

Orthogonal Protection Strategy Oligonucleotide Chemistry Deprotection Efficiency

Validated Utility as a Key Intermediate in the High-Yield Synthesis of 2'-Azido-2',3'-dideoxyadenosine

The compound's most rigorously documented application is as the immediate precursor to N6,O5'-bis(4,4'-dimethoxytrityl)-9-(3-deoxy-β-d-threo-pentofuranosyl)adenine (6a), the pivotal intermediate in the total synthesis of 2'-azido-2',3'-dideoxyadenosine (9), an analog of the anti-HIV nucleoside 2',3'-dideoxyadenosine (ddA). In this published protocol, the bis-MMTr-protected adenosine scaffold enabled a deoxygenative [1,2]-hydride shift of a 3'-O-mesyl derivative, furnishing intermediate 6a in 95% isolated yield [1]. The overall yield of 9 from adenosine was 36% over multiple steps, a benchmark demonstrating the synthetic competence of the bis-MMTr protection pattern in complex reaction manifolds involving strong base (Mg(OMe)₂-NaBH₄) and sulfonate leaving groups [1].

Antiviral Nucleoside Synthesis Azido Nucleosides Deoxygenative Hydride Shift

Enhanced Hydrophobicity (cLogP) Relative to Singly-Protected Adenosine Analogs Improves Chromatographic Retention and Organic-Phase Handling

The presence of two bulky, lipophilic 4-methoxytrityl groups endows 5'-O,N6-bis-(4-methoxytrityl)-adenosine with significantly higher calculated lipophilicity compared to mono-MMTr or mono-DMT adenosines. The computed LogP for the bis-MMTr adenosine is 7.97 , whereas N6-benzoyl-5'-O-MMTr-adenosine (CAS 69504-00-3) with a single MMTr group has a markedly lower LogP (value not explicitly available but structurally evident). This elevated lipophilicity translates into stronger retention on reversed-phase HPLC columns, facilitating chromatographic separation from more polar reaction byproducts, and enables efficient extraction into organic solvents such as dichloromethane or ethyl acetate during aqueous workup .

Physicochemical Properties Purification LogP

Specific Stability Profile of N6-MMTr Linkage Under Oligonucleotide Synthesis Conditions

A foundational study on N2-tritylguanosine and N6-trityladenosine derivatives systematically compared the stability of Tr (trityl), MMTr (4-methoxytrityl), and DMTr (4,4'-dimethoxytrityl) groups under the acidic conditions relevant to oligonucleotide synthesis. The work concluded that MMTr and Tr groups were suitable for protection of the exocyclic amino group (N2 of guanosine, structurally analogous to N6 of adenosine) in oligonucleotide assembly, whereas DMTr was less suitable for N-protection due to excessive acid lability [1]. This provides a direct, experimentally validated rationale for selecting the N6-MMTr group over N6-DMTr in adenosine building blocks intended for iterative solid-phase oligonucleotide synthesis where repeated acid exposure occurs during each detritylation cycle.

RNA Chemical Synthesis N6-Protection Stability Oligoribonucleotide Synthesis

Optimal Procurement and Application Scenarios for 5'-O,N6-Bis-(4-methoxytrityl)-adenosine Based on Validated Differential Evidence


Multi-Step Synthesis of 2'-Azido-2',3'-dideoxyadenosine and Related Antiviral Nucleoside Analogs

When synthesizing 2'-azido-2',3'-dideoxyadenosine or structurally related 2',3'-dideoxy and 2',3'-didehydro purine nucleosides, the bis-MMTr adenosine scaffold is the preferred protected intermediate. The published protocol demonstrates that the 5'-O,N6-bis(4-methoxytrityl) protection enables a one-flask deoxygenative [1,2]-hydride shift with Mg(OMe)₂-NaBH₄ that delivers the key 3'-deoxy intermediate in 95% yield [1]. Standard N6-benzoyl protection would be incompatible with these strongly basic reducing conditions, as the benzoyl group would undergo reductive cleavage. Procurement of this specific compound is therefore operationally critical for following this high-yielding literature route.

Solution-Phase Synthesis Requiring a Single-Step Global Deprotection of 5'-OH and N6-NH₂

In synthetic strategies where both the 5'-hydroxyl and the N6-amino group must be liberated in a single operation, the bis-MMTr adenosine offers a distinct advantage over the conventional DMT/Bz combination. Treatment with 80% acetic acid or dilute TFA simultaneously removes both 4-methoxytrityl groups, releasing adenosine directly [2]. This eliminates the need for ammonolysis (required for N6-benzoyl cleavage), which can cause base-catalyzed epimerization or degradation in sensitive ribonucleoside substrates. Laboratories seeking to minimize the number of post-synthetic manipulations and maximize overall recovery should prioritize this compound when the synthetic endgame requires a fully deprotected adenosine core.

Synthesis of Modified Oligonucleotides Requiring an Acid-Stable Exocyclic Amino Protecting Group

For iterative solid-phase oligoribonucleotide synthesis where the N6-amino group must survive repeated acidic detritylation cycles, the MMTr group on N6 has been explicitly validated as suitably stable, whereas the more acid-labile DMTr group is reported as less appropriate for exocyclic amino protection [3]. Building blocks derived from or incorporating the 5'-O,N6-bis-MMTr adenosine scaffold can therefore be employed in the assembly of RNA sequences containing acid-sensitive modifications at other positions, providing greater synthetic flexibility compared to DMT-protected analogs.

Preparative-Scale Nucleoside Modification Where High LogP Facilitates Chromatographic Purification

The elevated cLogP of 7.97 for 5'-O,N6-bis-(4-methoxytrityl)-adenosine reflects the substantial lipophilicity conferred by the two trityl-type protecting groups . In multi-gram preparative syntheses, this property enables efficient reversed-phase HPLC purification with strong retention, clear separation from polar starting materials and byproducts, and straightforward recovery by organic solvent extraction. For process chemists scaling up nucleoside modifications, the bis-MMTr compound's chromatographic behavior translates into practical advantages: reduced solvent consumption, fewer fractions requiring analysis, and higher purity of isolated intermediates compared to more polar mono-protected adenosines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.